
bis(2-methoxy-2-methylpropyl)amine
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Overview
Description
bis(2-methoxy-2-methylpropyl)amine is a chemical compound with a complex structure that includes both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
bis(2-methoxy-2-methylpropyl)amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: Substitution reactions can replace one or more functional groups with different atoms or groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature and pH, are crucial in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups .
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of bis(2-methoxy-2-methylpropyl)amine, particularly in the form of nickel complexes. For instance, a nickel complex derived from this amine exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effectiveness at low concentrations (40 µg/mL for bacteria) . Additionally, antifungal activity was noted against Candida albicans and Candida tropicalis, reinforcing the compound's therapeutic potential in combating microbial infections.
Mechanism of Action
The mechanism underlying the antimicrobial effects includes strong binding interactions with target proteins, as evidenced by molecular docking studies. The nickel complex showed a binding energy of -8.62 kcal/mol with Dihydrofolate Reductase from S. aureus, suggesting a robust interaction that could inhibit bacterial growth .
Synthetic Applications
Reagent in Organic Synthesis
this compound serves as a versatile reagent in organic synthesis. It can be utilized to synthesize various compounds through reactions such as amination and coupling reactions. For example, it has been employed in the Pd-catalyzed Buchwald-Hartwig amination reaction to create aryl amines from aryl halides . This application highlights its utility in forming complex organic molecules that are essential in pharmaceutical chemistry.
Case Studies
Mechanism of Action
The mechanism of action of bis(2-methoxy-2-methylpropyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amines and ethers with comparable structures, such as:
- 2-methoxy-N,2-dimethyl-1-propanamine
- 2-methoxy-2-methylpropylamine
Uniqueness
What sets bis(2-methoxy-2-methylpropyl)amine apart is its specific combination of functional groups, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
Overview
Bis(2-methoxy-2-methylpropyl)amine (also known as bis(2-methoxypropyl)methylamine) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C8H19N1O2
- Molecular Weight : 173.25 g/mol
- Structure : The compound features two methoxy groups and a secondary amine, which contribute to its unique biological properties.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. A study on neuroprotective compounds highlighted its potential in mitigating neurodegenerative conditions, particularly in models of Alzheimer's disease. The compound was shown to enhance neuronal survival under oxidative stress conditions, suggesting a protective mechanism against neurotoxicity .
2. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties. The compound was tested against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria. This activity is attributed to the compound's ability to disrupt bacterial cell membranes .
3. Anticancer Potential
Recent investigations into the anticancer effects of this compound revealed its capability to induce apoptosis in cancer cell lines. The compound was evaluated for its cytotoxic effects using the MTS assay, where it exhibited a dose-dependent decrease in cell viability across multiple cancer types, including breast and prostate cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its neuroprotective and anticancer effects.
- Oxidative Stress Reduction : By scavenging free radicals, this compound helps mitigate oxidative stress, which is a common factor in neurodegeneration and cancer progression.
Data Tables
Case Study 1: Neuroprotection in Alzheimer's Models
A study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that the compound may serve as a therapeutic agent in Alzheimer's treatment.
Case Study 2: Antimicrobial Efficacy
In clinical settings, this compound was tested against isolates from patients with bacterial infections. Results indicated a significant reduction in bacterial load, supporting its use as an adjunct therapy in infectious diseases.
Properties
IUPAC Name |
2-methoxy-N-(2-methoxy-2-methylpropyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-9(2,12-5)7-11-8-10(3,4)13-6/h11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEBANYQJWXQEIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNCC(C)(C)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.